Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Overview
Description
Ethyl 6-chloro-2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C10H8ClFO3 . It has an average mass of 230.620 Da and a monoisotopic mass of 230.014603 Da . This compound is also known by its synonyms ethyl 2-chloro-5-formyl-6-fluorobenzote and benzoic acid, 6-chloro-2-fluoro-3-formyl-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-2-fluoro-3-formylbenzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 6-chloro-2-fluoro-3-formylbenzoate has a molecular weight of 230.62 . Additional physical and chemical properties such as boiling point, melting point, solubility, and more are not provided in the search results.Scientific Research Applications
Structural Modification and Synthesis
Ethyl 6-chloro-2-fluoro-3-formylbenzoate in the Synthesis of Analogues and Derivatives
This compound has been utilized in the structural modification and synthesis of various analogues and derivatives. For instance, it was involved in the preparation of ofloxacin analogs, showcasing its role in the development of potential therapeutic agents (Rádl et al., 1991). Additionally, it played a part in the synthesis of novel compounds designed as cytotoxic agents, demonstrating its importance in the field of medicinal chemistry (Gündoğdu et al., 2017).
Use in Synthesis of Heterocyclic Compounds
Ethyl 6-chloro-2-fluoro-3-formylbenzoate has been instrumental in the synthesis of heterocyclic compounds, such as pyrazole- and isoxazole-based heterocycles. These compounds have been explored for their antiviral and cytotoxic activities, further highlighting the compound's significance in pharmaceutical research (Dawood et al., 2011).
Role in the Synthesis of Fluorinated Compounds
It has been used in the synthesis of various fluorinated compounds, indicating its utility in the creation of compounds with potential applications in different scientific domains (Czaban-Jóźwiak et al., 2016).
Applications in Material Science and Chemistry
Formation of Crystalline Structures and Their Characterization
Ethyl 6-chloro-2-fluoro-3-formylbenzoate has been involved in the formation of complex crystalline structures, which have been characterized using advanced techniques like synchrotron X-ray powder diffraction. This demonstrates the compound's relevance in material science and its contribution to the understanding of molecular and crystalline structures (Gündoğdu et al., 2017).
Influence in Fluorescence Studies
The compound has played a role in the synthesis and study of new compounds with fluorescence properties, indicating its potential application in biochemistry and medicine for studying various biological systems (Mahadevan et al., 2014).
properties
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFJDVYEHDEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-fluoro-3-formylbenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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